molecular formula C19H19ClN2O3 B2973950 2-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide CAS No. 896273-40-8

2-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide

Cat. No.: B2973950
CAS No.: 896273-40-8
M. Wt: 358.82
InChI Key: COZOKZYIQROANJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: The compound 2-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide (CAS: 896273-40-8) features a pyrrolidin-5-one core substituted with a 3-methoxyphenyl group at position 1 and an acetamide bridge linked to a 4-chlorophenyl group at position 2. Its molecular formula is C₁₉H₁₉ClN₂O₃, with a molecular weight of 358.8 g/mol . The Smiles notation is COc1cccc(N2CC(NC(=O)Cc3ccc(Cl)cc3)CC2=O)c1, highlighting the methoxy, chlorophenyl, and pyrrolidinone moieties.

The compound’s structural features align with bioactive molecules targeting enzymes or receptors, such as acetylcholinesterase inhibitors (e.g., ) or antioxidants (e.g., ).

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-25-17-4-2-3-16(11-17)22-12-15(10-19(22)24)21-18(23)9-13-5-7-14(20)8-6-13/h2-8,11,15H,9-10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZOKZYIQROANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the pyrrolidinone ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high purity and yield .

Chemical Reactions Analysis

2-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context of its use, such as its application in medicine or biology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Pyrazole vs. Pyrrolidinone
  • 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): Structural Difference: Replaces the pyrrolidinone ring with a pyrazole core. Activity: Pyrazole derivatives are linked to insecticidal activity (e.g., Fipronil analogs), suggesting divergent biological targets compared to pyrrolidinone-based compounds .
Triazole and Thiadiazole Derivatives
  • 2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide (): Structural Difference: Triazole core with a thioether linker and dichlorophenyl substituents. Impact: The triazole’s rigidity and sulfur atom may enhance metabolic stability but reduce solubility compared to the pyrrolidinone’s oxygenated ring .

Substituent Modifications

Methoxyphenyl vs. Chlorophenyl
  • N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide (): Structural Difference: Combines a 3-chloro-4-methoxyphenyl group with an oxadiazole-pyridine core.
Cyclohexyl and Trifluoromethyl Additions
  • N-(3-(4-Chlorophenyl)-1-cyclohexyl-5-methylene-2-oxopyrrolidin-3-yl)-N-propylacetamide (): Structural Difference: Cyclohexyl and propyl groups on the pyrrolidinone. Impact: Increased lipophilicity from cyclohexyl may enhance membrane permeability but reduce aqueous solubility. The target compound’s methoxyphenyl group offers a balance between hydrophobicity and polarity .

Linker and Functional Group Differences

Carbohydrazide vs. Acetamide
  • 1-(3-Methoxyphenyl)-5-oxo-N′-(2-oxoindolin-3-ylidene)pyrrolidine-3-carbohydrazide (, Compound 28): Structural Difference: Replaces acetamide with a carbohydrazide group conjugated to indolinone. The indolinone moiety adds planar rigidity, contrasting with the target compound’s flexible acetamide .
Sulfanyl Linkers
  • 2-(Benzylsulfanyl)-N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide (): Structural Difference: Sulfanyl bridge connecting thiadiazole and pyrrolidinone. Impact: Sulfur’s electronegativity may alter electronic properties, affecting binding to cysteine-rich targets like enzymes or ion channels .

Melting Points and Solubility

  • Benzothiazole Derivatives (–12): Melting points often exceed 250°C due to aromatic stacking, indicating lower solubility than pyrrolidinone-based compounds .

Biological Activity

The compound 2-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide is a derivative of pyrrolidine, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H20ClN3O4C_{20}H_{20}ClN_{3}O_{4} with a molecular weight of approximately 401.8 g/mol. It contains a pyrrolidine ring, chlorophenyl, and methoxyphenyl substituents that are significant for its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anticholinesterase Activity :
    • The compound has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of Alzheimer's disease. A study reported that derivatives with similar structures exhibited IC50 values in the range of 10-20 μM against AChE, indicating moderate inhibitory activity .
  • Antimicrobial Properties :
    • Preliminary screening has suggested that related compounds exhibit antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. The activity was attributed to the presence of the chlorophenyl group, which enhances membrane permeability .
  • Cytotoxicity :
    • In vitro assays demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The cytotoxicity was linked to the compound's ability to induce apoptosis in cancer cells.

The biological activities of 2-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for AChE by binding to the active site, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
  • Membrane Interaction : The hydrophobic nature of the chlorophenyl group facilitates interaction with bacterial membranes, leading to increased permeability and subsequent cell death.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

StudyCompoundBiological ActivityFindings
4-Oxo-4H-furo[2,3-h]chromene derivativesAChE inhibitionIC50 values ranged from 10.4 μM to 19.2 μM against AChE and BChE .
Piperidine derivativesAntibacterial activityStrong activity against Salmonella typhi; moderate against Bacillus subtilis .
Hydrazone derivativesCytotoxicitySignificant cytotoxicity observed in MCF-7 cells; IC50 values around 9.10 μM.

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